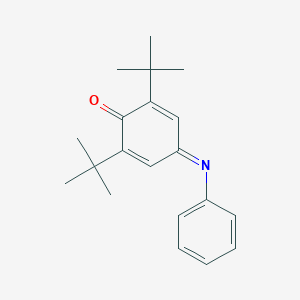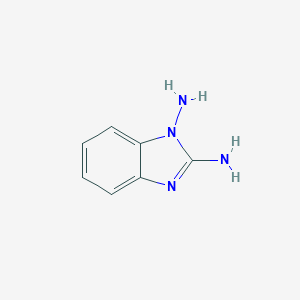
9H-Carbazole, 9-acetyl-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 9-acetyl-3-nitro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of carbazole derivatives, which have been found to possess a range of interesting biological activities. In
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 9-acetyl-3-nitro- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. In particular, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9H-Carbazole, 9-acetyl-3-nitro- are still being studied, but it has been found to possess a range of interesting properties. For example, this compound has been found to possess antioxidant properties, which may be beneficial for protecting cells against oxidative stress. Additionally, 9H-Carbazole, 9-acetyl-3-nitro- has been found to possess anti-inflammatory properties, which may be useful for treating a range of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9H-Carbazole, 9-acetyl-3-nitro- in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in a range of research applications. Additionally, this compound has been found to possess a range of interesting biological activities, making it a potential candidate for use in drug discovery and other applications. However, one limitation of using 9H-Carbazole, 9-acetyl-3-nitro- in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are many potential future directions for research on 9H-Carbazole, 9-acetyl-3-nitro-. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, future research could focus on synthesizing and testing new derivatives of 9H-Carbazole, 9-acetyl-3-nitro- with improved biological activities. Finally, this compound could be further studied for its potential applications in materials science, such as in the development of new electronic devices.
Métodos De Síntesis
The synthesis of 9H-Carbazole, 9-acetyl-3-nitro- is typically achieved through a multi-step process that involves the condensation of 9H-carbazole with acetic anhydride, followed by nitration using a mixture of nitric acid and sulfuric acid. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
9H-Carbazole, 9-acetyl-3-nitro- has been studied for its potential applications in a range of scientific research areas, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound has been used as a building block for the synthesis of other carbazole derivatives with interesting biological activities. In materials science, 9H-Carbazole, 9-acetyl-3-nitro- has been found to possess interesting optoelectronic properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Propiedades
Número CAS |
89672-04-8 |
|---|---|
Nombre del producto |
9H-Carbazole, 9-acetyl-3-nitro- |
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
1-(3-nitrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H10N2O3/c1-9(17)15-13-5-3-2-4-11(13)12-8-10(16(18)19)6-7-14(12)15/h2-8H,1H3 |
Clave InChI |
YGPZTMZYXJDGSK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
SMILES canónico |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




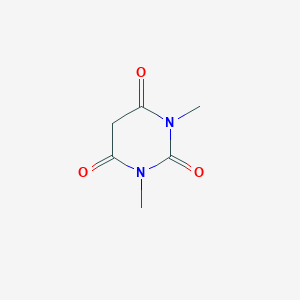

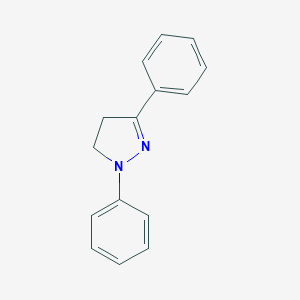
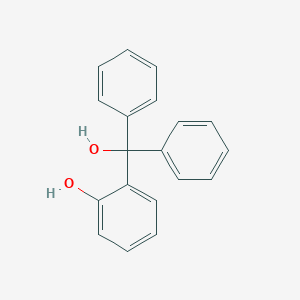
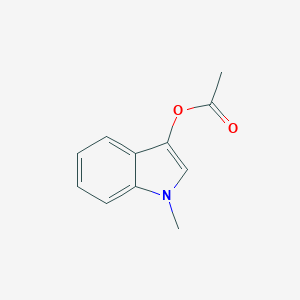
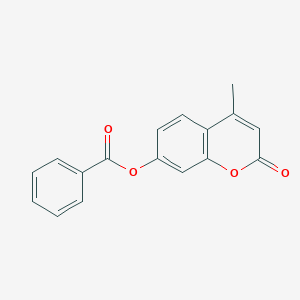
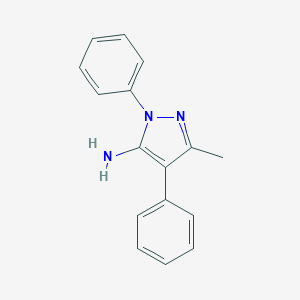


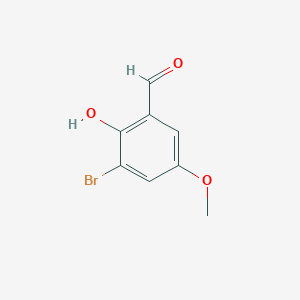
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
